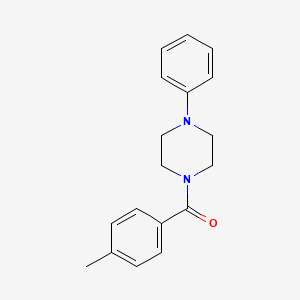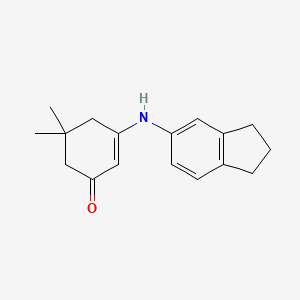
1-Cyclohexyl-3-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(4-ethoxyphenyl)urea is an organic compound belonging to the class of ureas It is characterized by a cyclohexyl group attached to one nitrogen atom and a 4-ethoxyphenyl group attached to the other nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(4-ethoxyphenyl)urea can be synthesized through the reaction of cyclohexylamine with 4-ethoxyphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:
Cyclohexylamine+4-ethoxyphenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds with various functional groups.
科学的研究の応用
1-Cyclohexyl-3-(4-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Cyclohexyl-3-(4-phenoxyphenyl)urea
- 1-Cyclohexyl-3-(3-ethoxyphenyl)urea
- 1-Cyclohexyl-3-(4-ethoxyphenyl)sulfamoylphenylurea
Uniqueness
1-Cyclohexyl-3-(4-ethoxyphenyl)urea is unique due to its specific structural features, such as the presence of both cyclohexyl and 4-ethoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
1-cyclohexyl-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFSDXXMXQHXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)




![[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl] acetate](/img/structure/B5654192.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B5654198.png)


![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654208.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide](/img/structure/B5654227.png)
![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
